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Compound of Interest

Compound Name: 2-Chloro-1,1, 1-triethoxyethane

Cat. No.: B1580697

An In-depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Structure, Synthesis, and
Application

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1,1,1-triethoxyethane
(CAS No. 51076-95-0), a versatile orthoester of significant interest in synthetic organic
chemistry. As a bifunctional reagent, its unique structure, featuring a reactive chloromethyl
group and a triethoxy orthoester moiety, makes it an invaluable building block for the
construction of complex organic molecules, particularly heterocyclic scaffolds relevant to
pharmaceutical and agrochemical development. This document details the compound's
physicochemical properties, outlines and contrasts key synthetic methodologies, provides a
thorough guide to its spectroscopic characterization, explores its chemical reactivity and core
applications, and summarizes essential safety and handling protocols. The content herein is
curated for researchers, chemists, and drug development professionals seeking to leverage
this reagent in their synthetic strategies.

Molecular Structure and Physicochemical
Properties

2-Chloro-1,1,1-triethoxyethane, also known as triethyl 2-chloroorthoacetate, possesses a
central quaternary carbon atom bonded to a chloromethyl group (-CH2Cl) and three ethoxy
groups (-OCH2CHs). This orthoester structure is the key to its synthetic utility, serving as a
masked carboxylic acid derivative that can participate in a variety of chemical transformations.
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The presence of the electron-withdrawing chlorine atom influences the reactivity of the adjacent

methylene group, making it susceptible to nucleophilic attack. Simultaneously, the orthoester

functionality provides a stable yet versatile handle for constructing more complex molecular

architectures.

Data Presentation: Key Physicochemical Properties

Property Value Source(s)
CAS Number 51076-95-0 [1]
Molecular Formula CsH17CIO3 [2]
Molecular Weight 196.67 g/mol [2]
Appearance Colorless Liquid [3]
Boiling Point 75-80 °C at 15 mmHg

Density 1.031 g/mL at 20 °C

Refractive Index (n20/D) 1.422

Flash Point -2 °C (28.4 °F) - closed cup

IUPAC Name 2-chloro-1,1,1-triethoxyethane [2]
SMILES CCOC(Ccly(occe)occe [2]
InChiKey URFKLQSFBXBOQU- 2]
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Synthesis of 2-Chloro-1,1,1-triethoxyethane

The preparation of 2-Chloro-1,1,1-triethoxyethane is critical for its application. Historically,

several methods have been developed, each with distinct advantages and drawbacks

regarding yield, purity, cost, and environmental impact. The choice of synthetic route often

depends on the scale of the reaction and the purity requirements for the final application.

Chlorination with N-Chlorosuccinimide (NCS)
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A prevalent and efficient laboratory-scale method involves the reaction of the commercially
available 1,1,1-triethoxyethane (triethyl orthoacetate) with N-chlorosuccinimide (NCS).[4][5]
This approach is favored for its high selectivity and yield.

Causality of Experimental Choice: NCS is a mild and highly selective chlorinating agent for
activated C-H bonds, such as those adjacent to the oxygen atoms in the orthoester. The
reaction is typically carried out in an inert solvent like carbon tetrachloride. A 1989 publication in
Synthetic Communications detailed this procedure as a practical route for large-scale
preparation, achieving a 93% yield of high-purity product.[4][6] The primary drawback of this
method is the high cost of NCS and the generation of succinimide as a solid byproduct, which
requires removal via filtration, complicating the work-up process.[5]
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Caption: Synthesis via N-Chlorosuccinimide.

Direct Chlorination

For industrial-scale production, direct chlorination with gaseous or liquid chlorine presents a
more economical alternative.[5] This method avoids the costly NCS reagent and simplifies
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byproduct management.

Causality of Experimental Choice: This process is more atom-economical. However, it suffers
from lower selectivity. A significant challenge is the formation of the 2,2-dichloro-1,1,1-
triethoxyethane byproduct, which is difficult to separate from the desired monochlorinated
product due to close boiling points.[5] This impurity can be problematic in subsequent
reactions, especially in the pharmaceutical sector where high purity is paramount.[5] Patent
literature describes reacting 1,1,1-triethoxyethane with chlorine in the presence of an alcohol
solvent or a base like pyridine to modulate reactivity, but controlling the extent of chlorination
remains a key challenge.[4][5]

Experimental Protocol: Synthesis via NCS

This protocol is adapted from established literature methods and represents a self-validating
system for producing high-purity material.[4]

o System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaClz), and a
nitrogen inlet.

o Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 1,1,1-
triethoxyethane (1.0 eq) and anhydrous carbon tetrachloride (approx. 2-3 mL per gram of
orthoester).

« Initiation: Begin stirring and add N-Chlorosuccinimide (1.05 eq) to the solution portion-wise to
control any initial exotherm.

» Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction
progress can be monitored by TLC or GC analysis, observing the consumption of the starting
orthoester. The solid succinimide byproduct will precipitate as the reaction proceeds.

o Work-up: Cool the reaction mixture to room temperature. Filter the mixture under vacuum to
remove the precipitated succinimide. Wash the solid cake with a small amount of cold carbon
tetrachloride.

 Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure
using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g.,
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75-80 °C at 15 mmHQg) to yield pure 2-Chloro-1,1,1-triethoxyethane.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure and purity of 2-Chloro-1,1,1-triethoxyethane is essential. A
combination of NMR, IR, and Mass Spectrometry provides a definitive analytical workflow.

Sample Preparation Spectroscopic Analysis Data Processing Structural Elucidation
(Dilution in Solvent) (NMR, IR, MS) (Peak Integration, etc.) & Purity Check

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic analysis.

Data Presentation: Predicted Spectroscopic Data
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Predicted Chemical

Technique Feature Shift | Wavenumber Notes
I miz
Quartet, integration
6H. Diastereotopic
1H NMR -O-CH2-CHs ~3.6 ppm (q) )
protons due to chiral
center.
-O-CH2-CHs ~1.2 ppm (t) Triplet, integration 9H.
Singlet, integration
CI-CHz2-C ~3.5 ppm (s)
2H.
Quaternary carbon of
13C NMR -C(OEt)s ~115 ppm
the orthoester.
CI-CHz- ~50 ppm Chloromethyl carbon.
Methylene carbons of
-O-CH2-CHs ~60 ppm
the ethoxy groups.
Methyl carbons of the
-O-CH2-CHs ~15 ppm
ethoxy groups.
Strong, characteristic
IR C-H stretch (alkane) 2980-2850 cm~1

of alkyl groups.

C-O stretch (ether)

1150-1085 cm~1

Strong, multiple bands

expected for the

orthoester.
C-Cl stretch 800-600 cm™? Medium to strong.
Molecular ion peak for
Mass Spec (El) [M]*+ 196 ]
35Cl isotope.
Isotopic peak for 37Cl,
[M+2]* 198 approx. 1/3 intensity
of M+,
Fragmentation [M - OEt]*, [M - Common
CH:CIJ* fragmentation patterns
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for orthoesters and

chlorinated alkanes.

Note: NMR chemical shifts are predictions based on analogous structures like 2-chloro-1,1,1-
trimethoxyethane and general principles; actual values may vary based on solvent and
spectrometer frequency.[7][8]

Experimental Protocol: Spectroscopic Characterization

e Sample Preparation:

o NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated
solvent (e.g., CDCIs) in a 5 mm NMR tube.

o IR: Place one drop of the neat liquid sample directly onto the crystal of an FTIR
spectrometer equipped with an ATR accessory.

o MS: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or
methanol for GC-MS analysis.

o Data Acquisition:

o NMR: Acquire *H and 3C{*H} spectra on a 400 MHz or higher spectrometer. Standard
acquisition parameters should be used.

o IR: Record the spectrum from 4000-400 cm~1, co-adding 16-32 scans at a resolution of 4
cm~1 to ensure a good signal-to-noise ratio.

o MS: Inject the sample into a GC-MS system. Use electron ionization (El) at 70 eV to
generate a fragmentation pattern.

o Data Processing: Process the raw data using appropriate software to determine chemical
shifts, coupling constants, peak intensities, and mass-to-charge ratios for comparison
against predicted values.

Reactivity and Applications in Drug Development
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The synthetic value of 2-Chloro-1,1,1-triethoxyethane lies in its ability to act as a versatile
electrophilic building block. Its primary application is in the one-step synthesis of 2-chloromethyl
substituted heterocycles, which are crucial intermediates in the development of new
therapeutic agents.[4][9]

Core Application: Synthesis of Benzothiazoles and
Benzoxazoles

A key transformation involves the cyclization reaction with bifunctional nucleophiles. For
example, reacting 2-Chloro-1,1,1-triethoxyethane with 2-aminothiophenol or 2-aminophenol
provides a direct and efficient route to 2-chloromethylbenzothiazole and 2-
chloromethylbenzoxazole, respectively.[4]

Mechanism Insight: The reaction proceeds via initial attack of the amino group onto the central
carbon of the orthoester, followed by elimination of ethanol and subsequent intramolecular
cyclization. This transformation showcases the compound's high chemospecificity and
reactivity, making it a superior choice for constructing these important heterocyclic systems.[4]
These scaffolds are prevalent in many FDA-approved drugs.[9]

2-Chloro-1,1,1-triethoxyethane 2-Aminothiophenol [——— +
lReaction
/A\\
////’ \\\\\
<// Cyclization Ny
G Intermediate =7

Elimination
of EtOH

thoromethylbenzothiazole)
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Caption: Synthesis of 2-Chloromethylbenzothiazole.

Safety and Handling

2-Chloro-1,1,1-triethoxyethane is a hazardous chemical that requires careful handling to
minimize risk.

e Physical Hazards: It is a highly flammable liquid and vapor (GHS H225) with a low flash
point.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use
explosion-proof equipment and take precautionary measures against static discharge.[11]

o Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315),
may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may
cause respiratory irritation (H335).[2]

¢ Handling: All manipulations should be performed in a well-ventilated fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,
nitrile), safety goggles, and a face shield.[10]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place
designated for flammable liquids.[11]

Conclusion

2-Chloro-1,1,1-triethoxyethane is a potent and versatile reagent for organic synthesis. Its
structure allows for the efficient introduction of a chloromethyl group within a masked
carboxylate framework, providing a powerful tool for constructing complex molecules.
Understanding its synthesis, spectroscopic signature, and reactivity, particularly in the
formation of heterocyclic systems, is crucial for its effective application in research, and
especially in the field of drug discovery and development. Adherence to strict safety protocols
is mandatory when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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